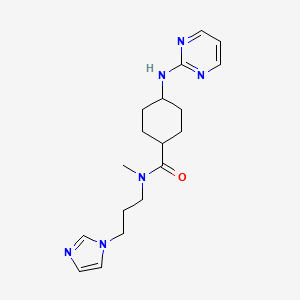![molecular formula C15H19F2N3O3 B7347215 N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, also known as DAA-1106, is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAA-1106 is a selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which is located on the outer membrane of mitochondria.
作用機序
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide binds to the TSPO with high affinity and selectivity, leading to changes in mitochondrial function and regulation of cellular processes. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, which is essential for the synthesis of steroid hormones and maintenance of membrane fluidity. The TSPO is also involved in the regulation of apoptosis, oxidative stress, and inflammation. This compound has been shown to modulate these processes in various in vitro and in vivo models.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of mitochondrial function, neuroinflammation, oxidative stress, and apoptosis. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. However, the exact mechanisms of these effects are still under investigation.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has several advantages as a research tool, including its high affinity and selectivity for the TSPO, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, this compound also has some limitations, including its relatively low water solubility and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, including the development of more potent and selective TSPO ligands, the investigation of the role of the TSPO in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of TSPO ligands in these disorders. Additionally, the use of this compound as a tool to study mitochondrial function and regulation in other cellular processes may also be an area of future research.
Conclusion
In conclusion, this compound is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications and its role as a tool to study the TSPO and its functions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and other TSPO ligands may lead to the development of novel therapies for various neurological and psychiatric disorders.
合成法
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide involves several steps, including the protection of the amine group, the formation of the diazepane ring, and the introduction of the difluoromethoxyphenyl group. The final product is obtained through a series of purification steps. The synthesis of this compound has been described in detail in several publications, including a patent application (US 2006/0073784 A1).
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and anxiety disorders. This compound has also been used as a tool to study the TSPO and its role in mitochondrial function, neuroinflammation, and neurodegeneration.
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-10-14(22)18-7-4-8-20(10)9-13(21)19-11-5-2-3-6-12(11)23-15(16)17/h2-3,5-6,10,15H,4,7-9H2,1H3,(H,18,22)(H,19,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHGZXNDFQBMN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,7aS)-6-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347138.png)
![(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347144.png)
![(3S)-4-[(4-ethylsulfonylphenyl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347156.png)
![(3S)-4-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347164.png)
![N-(4-chloro-2-methylphenyl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347168.png)
![N-methyl-4-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]benzamide](/img/structure/B7347178.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347184.png)
![N,N-dimethyl-5-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]furan-2-sulfonamide](/img/structure/B7347195.png)
![(3S)-4-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347203.png)
![(2R,3R)-N-(6-tert-butylpyridin-3-yl)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7347223.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)